Boc-5-chloro-DL-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

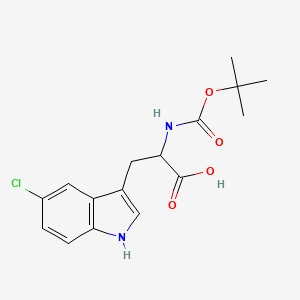

Boc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 5-position of the indole ring. This modification enhances its stability and makes it useful in various chemical and biological research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-5-chloro-DL-tryptophan typically involves the protection of the amino group of 5-chloro-DL-tryptophan with a Boc group. This is achieved by reacting 5-chloro-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 5-chloro-DL-tryptophan.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiols can be used for substitution reactions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include azido or thiol-substituted derivatives.

Deprotection Reactions: The major product is 5-chloro-DL-tryptophan.

Oxidation and Reduction Reactions: Various oxidized or reduced indole derivatives are formed.

Wissenschaftliche Forschungsanwendungen

Boc-5-chloro-DL-tryptophan is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of Boc-5-chloro-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The chlorine atom at the 5-position of the indole ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-DL-tryptophan: Lacks the Boc protecting group, making it less stable.

Boc-tryptophan: Does not have the chlorine atom, resulting in different reactivity.

5-bromo-DL-tryptophan: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Boc-5-chloro-DL-tryptophan is unique due to the combination of the Boc protecting group and the chlorine atom. This dual modification enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Boc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino terminal and a chlorine atom at the 5-position of the indole ring. This compound has garnered interest due to its unique biological activities, particularly in neurotransmitter synthesis and cellular signaling pathways.

- Chemical Formula : C₁₆H₁₉ClN₂O₄

- Molecular Weight : 338.79 g/mol

- Structure :

- The chlorine substitution at the 5-position enhances its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- Inhibition of Tryptophan Hydroxylase : This enzyme is crucial for serotonin biosynthesis. By inhibiting this enzyme, this compound can potentially alter serotonin levels in the body, impacting mood and cognitive functions.

- Modulation of Neurotransmitter Synthesis : D-amino acids like this compound have been implicated in neuroprotective effects and may influence developmental processes across different organisms.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that D-tryptophan derivatives can influence neuroprotection, possibly through modulation of neurotransmitter systems.

- Plant Growth Regulation : Analogous compounds have been studied for their ability to enhance plant growth and yield, suggesting potential agricultural applications .

Case Studies and Research Findings

-

Accumulation in Tumor Cells :

- A study evaluated boron tryptophan derivatives, including Boc-protected variants like TB-5-BT. These derivatives showed significant accumulation in tumor cells compared to normal cells, indicating potential for targeted cancer therapies .

- The selectivity index (T/N ratio) for TB-5-BT was greater than 9 in LN229 cells after 1 hour, demonstrating its efficacy as a boron neutron capture therapy (BNCT) agent.

-

Comparative Analysis with Other Tryptophan Derivatives :

- A structural comparison among various tryptophan derivatives highlighted that Boc-5-chloro-D-tryptophan's unique chlorination affects its reactivity and biological activity differently from other derivatives like Boc-D-Tryptophan and 6-Chloro-L-Tryptophan.

Data Table: Comparison of Tryptophan Derivatives

| Compound Name | Modification | Unique Features |

|---|---|---|

| Boc-D-Tryptophan | No chlorine substitution | Commonly used in peptide synthesis |

| 5-Hydroxy-D-Tryptophan | Hydroxyl group at 5-position | Involved in different biological pathways |

| 6-Chloro-L-Tryptophan | Chlorine at 6-position | Different stereochemistry affecting bioactivity |

| Boc-DL-Tryptophan | Mixture of D and L forms | Broader applications but varied activity |

| Boc-5-Chloro-D-Tryptophan | Chlorine at 5-position | Enhanced binding affinity affecting neurotransmission |

Eigenschaften

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624583 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361576-61-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.